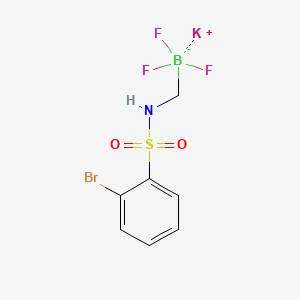

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is a versatile chemical compound used in scientific research. It has a molecular weight of 356.01 . Its unique properties make it suitable for various applications, including catalysis, organic synthesis, and medicinal chemistry.

Molecular Structure Analysis

The IUPAC name for this compound is potassium ({[(2-bromophenyl)sulfonyl]amino}methyl) (trifluoro)borate (1-) . The InChI code is 1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7 (6)16 (14,15)13-5-8 (10,11)12;/h1-4,13H,5H2;/q-1;+1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.01 . It is stored in a freezer to maintain its stability .

Aplicaciones Científicas De Investigación

Redox Reactions and Analytical Chemistry

Potassium bromate, a compound related to the bromophenylsulfonamido group, has been utilized as a redox reagent in analytical chemistry. For example, it has been applied in the oxidimetric determination of thioureas and their derivatives, demonstrating its utility in analytical methodologies within a sulphuric acid medium (Singh, Verma, & Saran, 1965).

Synthesis of Sulfonamide Salts

Research has explored the synthesis routes for sulfonamide salts, which are structurally related to the potassium (2-bromophenylsulfonamido)methyltrifluoroborate. These studies provide insights into the preparation of complex sulfonamide-based compounds, highlighting their relevance in developing new chemical entities (Beran, Příhoda, & Taraba, 2010).

Post-polymerization Functionalization

The utility of potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives in the post-polymerization functionalization of (co)polymers has been reported. This application is indicative of the potential for potassium (2-bromophenylsulfonamido)methyltrifluoroborate in materials science, particularly in the modification and functionalization of polymers to yield products with tailored properties (Tintaru, Rollet, Gigmes, & Phan, 2017).

Organic Synthesis and Functionalization

Studies on potassium allyltrifluoroborates, a related category of compounds, have shown their application in organic synthesis, such as the synthesis of allyl sulfones. This suggests potential pathways for the use of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in the synthesis of complex organic molecules (Stikute, Lugiņina, & Turks, 2017).

Electrochemical Applications

The research on potassium salts, including the use of potassium persulfate as a cathodic electron acceptor in microbial fuel cells, demonstrates the versatility of potassium-based compounds in electrochemical applications. This broad application spectrum suggests the potential utility of potassium (2-bromophenylsulfonamido)methyltrifluoroborate in similar electrochemical contexts (Li, Fu, Liao, Zhu, Ye, & Tian, 2009).

Propiedades

IUPAC Name |

potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBPIWIQDNUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrF3KNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-bromophenylsulfonamido)methyltrifluoroborate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)